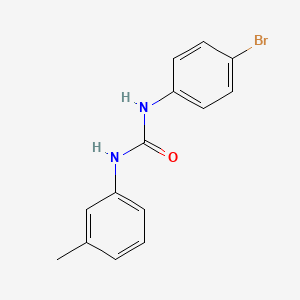
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one is an organic compound that features a phenoxy group substituted with an acetyl group, linked to a morpholine ring via an ethanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one typically involves the following steps:
-
Formation of the Phenoxy Intermediate: : The initial step involves the acetylation of phenol to form 2-acetylphenol. This can be achieved using acetic anhydride in the presence of a catalyst such as sulfuric acid.
-
Etherification: : The 2-acetylphenol is then reacted with 2-chloroethanone in the presence of a base like potassium carbonate to form 2-(2-acetylphenoxy)ethanone.
-
Morpholine Substitution: : Finally, the 2-(2-acetylphenoxy)ethanone is reacted with morpholine under reflux conditions to yield this compound. This step typically requires a solvent such as ethanol or toluene.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The phenoxy and morpholine groups can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Alcohols are the primary products.
Substitution: Various substituted phenoxy and morpholine derivatives.
Scientific Research Applications
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways due to the presence of the morpholine ring.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be incorporated into polymers or used as a precursor for materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy and morpholine groups can facilitate binding to specific sites, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxyphenoxy)-1-(morpholin-4-yl)ethan-1-one: Similar structure but with a hydroxyl group instead of an acetyl group.
2-(2-Methoxyphenoxy)-1-(morpholin-4-yl)ethan-1-one: Features a methoxy group instead of an acetyl group.
2-(2-Chlorophenoxy)-1-(morpholin-4-yl)ethan-1-one: Contains a chlorine atom in place of the acetyl group.
Uniqueness
2-(2-Acetylphenoxy)-1-(morpholin-4-yl)ethan-1-one is unique due to the presence of the acetyl group, which can participate in specific chemical reactions and interactions that other similar compounds cannot. This makes it particularly valuable in synthetic applications where the acetyl group can be selectively modified.
Properties
IUPAC Name |
2-(2-acetylphenoxy)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-11(16)12-4-2-3-5-13(12)19-10-14(17)15-6-8-18-9-7-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRKNAWQWKJTRPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1OCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Bromo-4-fluoro-1-[(4-fluorophenyl)methoxy]benzene](/img/structure/B7807911.png)

![{[(2E)-3-phenylprop-2-enoyl]amino}acetic acid](/img/structure/B7807925.png)

![1-[(4-chlorophenyl)carbamoyl]piperidine-4-carboxylic Acid](/img/structure/B7807935.png)
![3-[Methyl(propyl)amino]propanenitrile](/img/structure/B7807964.png)




